molecular formula C21H23ClN2O5 B2759447 1-((4-chlorophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate CAS No. 1052090-20-6

1-((4-chlorophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate

Cat. No.: B2759447
CAS No.: 1052090-20-6
M. Wt: 418.87
InChI Key: OMTAWWMYICCELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-chlorophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate is a useful research compound. Its molecular formula is C21H23ClN2O5 and its molecular weight is 418.87. The purity is usually 95%.
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Scientific Research Applications

Oxalate-Bridged Complexes

Research into oxalate-bridged complexes offers insights into their potential applications in materials science and catalysis. For instance, a study on oxalate-bridged iron(II), cobalt(II), nickel(II), and zinc(II) complexes reveals their magnetic properties and structural features. These complexes, synthesized using tris(oxalato)oxoniobate(V) as the oxalate source, display antiferromagnetic interactions across the oxalate bridge, hinting at their potential in designing magnetic materials (Oliveira et al., 2018).

Crystallographic Studies

Crystallographic studies offer another perspective, particularly in the polymorphism and structural characterization of pharmaceutical compounds. For example, the investigation of polymorphic forms of an investigational pharmaceutical compound showcases the importance of crystallography in understanding the physical properties that affect drug formulation and efficacy (Vogt et al., 2013).

Heterobimetallic Complexes

Research into heterobimetallic oxalato-bridged complexes, such as those combining rhenium(IV) with various M(II) metals, reveals their unique crystal structures and magnetic properties. These studies contribute to our understanding of the magnetic interactions in bimetallic complexes, which could be leveraged in developing new materials with specific magnetic behaviors (Chiozzone et al., 2003).

Beta-Adrenoceptor Agents

The development of beta-adrenoceptor blocking agents illustrates the application of chemical synthesis in creating molecules with potential therapeutic benefits. The affinity of these molecules for beta-1 and beta-2 adrenoceptors is crucial for their selectivity and efficacy in treating cardiovascular diseases (Rzeszotarski et al., 1979).

Properties

IUPAC Name

1-(4-chloroanilino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O.C2H2O4/c1-13-14(2)22(19-6-4-3-5-18(13)19)12-17(23)11-21-16-9-7-15(20)8-10-16;3-1(4)2(5)6/h3-10,17,21,23H,11-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTAWWMYICCELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=C(C=C3)Cl)O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.